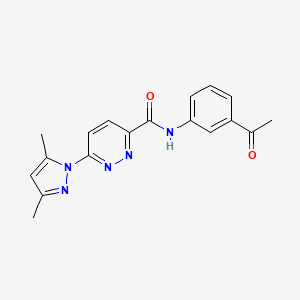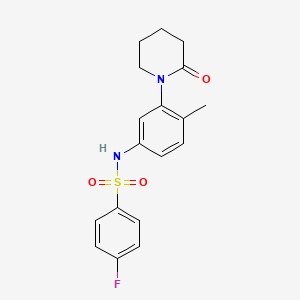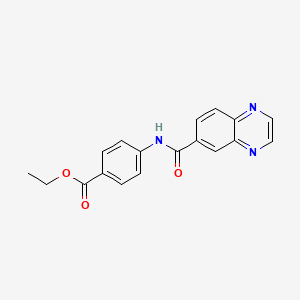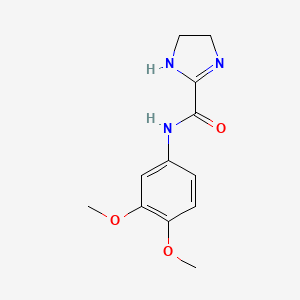![molecular formula C19H21BrN2O2 B2495872 2-(3-溴苯氧基)-N-[4-(哌啶-1-基)苯基]乙酰胺 CAS No. 302805-61-4](/img/structure/B2495872.png)
2-(3-溴苯氧基)-N-[4-(哌啶-1-基)苯基]乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of compounds similar to 2-(3-Bromophenoxy)-N-[4-(piperidin-1-yl)phenyl]acetamide typically involves multiple steps, including the pairing of halogenated precursors with piperidine moieties under controlled conditions. For instance, Khalid et al. (2014) described the synthesis of N-aryl/aralkyl substituted derivatives by reacting benzenesulfonyl chloride with 1-aminopiperidine, followed by substitution reactions to introduce various electrophiles (Khalid et al., 2014). Such methodologies highlight the versatility and complexity of synthetic routes needed to introduce specific functional groups into the piperidine backbone, enhancing the molecule's biological activity.
Molecular Structure Analysis
The molecular structure of compounds similar to 2-(3-Bromophenoxy)-N-[4-(piperidin-1-yl)phenyl]acetamide often features a combination of aromatic systems linked by ether and amide functionalities to a piperidine ring. This arrangement is crucial for the molecule's interaction with biological targets. Structural analyses, such as those conducted by Belay et al. (2012), employ techniques like NMR and X-ray crystallography to elucidate the configuration and conformation of such compounds, revealing how the spatial arrangement of atoms influences their chemical reactivity and biological activity (Belay et al., 2012).
Chemical Reactions and Properties
The chemical reactivity of 2-(3-Bromophenoxy)-N-[4-(piperidin-1-yl)phenyl]acetamide and related compounds is significantly influenced by the functional groups present. The bromophenoxy and piperidin-1-yl phenyl acetamide components are pivotal for engaging in further chemical transformations, such as nucleophilic substitution reactions, that can modify the molecule's pharmacological properties. Studies like those by Ismailova et al. (2014) provide insight into how specific substitutions on the molecule can influence its chemical stability, reactivity, and potential biological activities (Ismailova et al., 2014).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystalline structure, are critical for their application in drug development. The arrangement of atoms and the presence of specific functional groups directly affect these properties, influencing the compound's bioavailability and pharmacokinetics. Research efforts that focus on the synthesis and characterization, like those by Mollet et al. (2011), often include detailed investigations of these physical properties to optimize the compound's design for therapeutic use (Mollet et al., 2011).
Chemical Properties Analysis
The chemical properties, including reactivity with biological targets, stability under physiological conditions, and interaction with enzymes or receptors, are fundamental for the therapeutic potential of compounds like 2-(3-Bromophenoxy)-N-[4-(piperidin-1-yl)phenyl]acetamide. Studies on similar molecules have shown that minor modifications can significantly affect these interactions, as demonstrated by Nirogi et al. (2019), who explored the optimization of similar compounds for improved biological activity and selectivity (Nirogi et al., 2019).
科学研究应用
合成和评估类似化合物
抗菌应用: 已合成类似于2-(3-溴苯氧基)-N-[4-(哌啶-1-基)苯基]乙酰胺的化合物,并对它们的抗菌性能进行了评估。例如,通过酯化和肼化过程得到的衍生物,形成席夫碱和噻唑烷酮衍生物,显示出显著的抗菌和抗真菌活性 (Fuloria et al., 2014)。
用于药物化学的立体选择性合成: 通过环丙烷的环转化,立体选择性合成顺式-3,4-二取代哌啶,为药物化学应用提供了有价值的模板,包括开发具有潜在镇痛或抗癌性能的化合物 (Mollet et al., 2011)。
胃保护活性: 研究具有哌啶甲基苯氧基和硫醚功能的化合物,类似于感兴趣化合物的结构,已揭示了胃保护活性。这些研究突显了这类化合物在治疗胃肠道疾病中的潜在用途 (Hirakawa et al., 1998)。
药理应用: 利用Leuckart合成法合成了具有潜在细胞毒性、抗炎、镇痛和退热性能的新型乙酰胺衍生物。这突显了与2-(3-溴苯氧基)-N-[4-(哌啶-1-基)苯基]乙酰胺结构相似的化合物在多样的药理应用中的潜力 (Rani et al., 2016)。
抗氧化活性: 包含溴酚基的化合物,类似于感兴趣化合物中的溴苯氧基部分,已从海洋来源中提取,并显示出强大的自由基清除活性。这表明这些化合物在食品和制药行业中作为天然抗氧化剂具有潜在应用 (Li et al., 2012)。
安全和危害
未来方向
作用机制
Target of Action
The primary target of the compound 2-(3-bromophenoxy)-N-[4-(piperidin-1-yl)phenyl]acetamide is the poly (ADP-ribose) polymerase (PARP) 1 and 2 . PARP is a family of proteins involved in cellular processes such as DNA repair, genomic stability, and programmed cell death .
Mode of Action
2-(3-bromophenoxy)-N-[4-(piperidin-1-yl)phenyl]acetamide interacts with its targets, PARP 1 and 2, by inhibiting their activity . This inhibition disrupts the normal function of these proteins, leading to changes in cellular processes such as DNA repair and cell death .
Biochemical Pathways
The inhibition of PARP by 2-(3-bromophenoxy)-N-[4-(piperidin-1-yl)phenyl]acetamide affects several biochemical pathways. Most notably, it impacts the DNA repair pathway, leading to the accumulation of DNA damage and promoting cell death . This is particularly effective in cancer cells with mutations in BRCA-1 and BRCA-2, genes that are also involved in DNA repair .
Result of Action
The result of the action of 2-(3-bromophenoxy)-N-[4-(piperidin-1-yl)phenyl]acetamide is the inhibition of PARP activity and the disruption of DNA repair processes . This leads to the accumulation of DNA damage, which can result in cell death . The compound is particularly effective against cancer cells with BRCA-1 and BRCA-2 mutations .
属性
IUPAC Name |
2-(3-bromophenoxy)-N-(4-piperidin-1-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN2O2/c20-15-5-4-6-18(13-15)24-14-19(23)21-16-7-9-17(10-8-16)22-11-2-1-3-12-22/h4-10,13H,1-3,11-12,14H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHENQYNNWDPURR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)NC(=O)COC3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-bromophenoxy)-N-[4-(piperidin-1-yl)phenyl]acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-Ethoxyphenyl)-3-[(4-fluorophenyl)methylsulfanyl]pyrazin-2-one](/img/structure/B2495789.png)

![5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-8-amine hydrochloride](/img/no-structure.png)
![1-(Hydroxymethyl)-1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[2-oxabicyclo[2.1.1]hexane-3,3'-azetidine]-4-carboxylic acid](/img/structure/B2495793.png)
![N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]acetamide](/img/structure/B2495795.png)

![1-[4-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2495798.png)
![2-[2,5-dioxo-4-(2-thienyl)-3,4,5,7-tetrahydrofuro[3,4-d]pyrimidin-1(2H)-yl]-N-propylacetamide](/img/structure/B2495801.png)
![9-isopentyl-3-(4-methoxyphenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2495804.png)



![Ethyl 4-(4-ethoxyphenyl)-2-oxo-6-[(phenylsulfonyl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2495811.png)